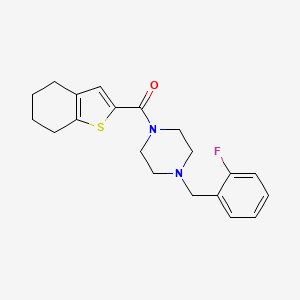
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine
描述
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as "FTBC" and has been studied extensively for its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of FTBC is complex and not fully understood. However, it is known that FTBC binds selectively to the 5-HT1A receptor and acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not fully. This partial agonist activity is thought to be responsible for the potential therapeutic benefits of FTBC.
Biochemical and Physiological Effects:
FTBC has been shown to have a number of biochemical and physiological effects. One of the most notable effects is its ability to modulate the activity of the 5-HT1A receptor. This modulation can lead to changes in mood and anxiety levels. Additionally, FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
实验室实验的优点和局限性
FTBC has a number of advantages for use in lab experiments. One of the main advantages is its selective binding to the 5-HT1A receptor, which allows for more precise studies of this receptor's function. Additionally, FTBC is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also limitations to the use of FTBC in lab experiments. One limitation is that it is a synthetic compound and may not fully replicate the effects of naturally occurring compounds. Additionally, the mechanism of action of FTBC is not fully understood, which can make interpretation of results more difficult.
未来方向
There are a number of future directions for research on FTBC. One area of research that has gained significant attention is the potential therapeutic applications of FTBC. FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases. Additionally, FTBC may have potential applications in treating mood and anxiety disorders. Further research is needed to fully understand the potential therapeutic benefits of FTBC. Another area of future research is the development of new compounds based on FTBC. Researchers are exploring ways to modify the structure of FTBC to improve its selectivity and potency. These new compounds may have even greater potential for use in scientific research and medicine.
科学研究应用
FTBC has been studied extensively for its potential applications in scientific research. One area of research that has gained significant attention is the use of FTBC as a tool for studying the function of the serotonin receptor. FTBC has been shown to bind selectively to the 5-HT1A receptor, which is involved in regulating mood and anxiety. This selective binding allows researchers to study the function of this receptor in a more precise manner.
属性
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c21-17-7-3-1-6-16(17)14-22-9-11-23(12-10-22)20(24)19-13-15-5-2-4-8-18(15)25-19/h1,3,6-7,13H,2,4-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSVOPHROKNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorobenzyl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



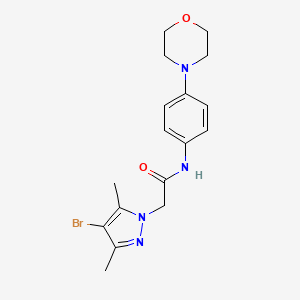
![5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4541724.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
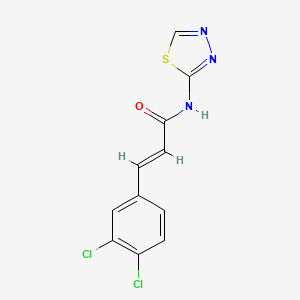
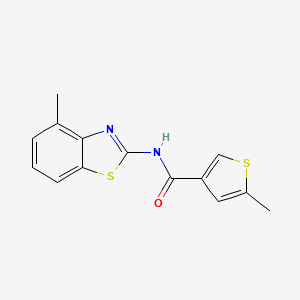
![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)
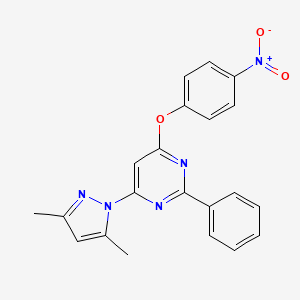
![2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B4541782.png)
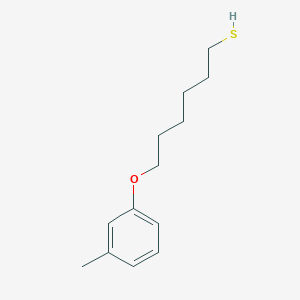
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)